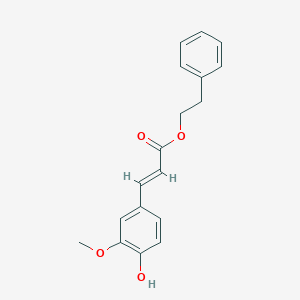

Phenylethyl 3-methylcaffeate

Overview

Description

Phenylethyl 3-methylcaffeate (PEMC) is a naturally occurring caffeic acid derivative found in a variety of plants. It has been studied extensively for its potential health benefits, including its anti-inflammatory, anti-oxidant, and anti-cancer properties. PEMC has been found to be effective in reducing inflammation in laboratory animal models and in vitro studies. Additionally, it has been used in clinical trials to treat a variety of conditions, including allergies, asthma, and cancer.

Scientific Research Applications

Anti-Inflammatory Properties

Phenethyl Ferulate (PF) has been studied for its anti-inflammatory properties . It has been found to inhibit inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . PF has shown to suppress the overproduction of inflammatory mediators and cytokines such as prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) . It also inhibits the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK) and p38, as well as the degradation and subsequent nuclear translocation of p65 .

Anti-Hypertensive Effect

Ferulic acid, a component of Phenethyl Ferulate, has been found to have anti-hypertensive effects . It has been shown to attenuate oxidative stress, which is responsible for lowering elevated blood pressure through improved endothelial function and increased bioavailability of nitric oxide in the arterial vasculature .

Antioxidant Properties

Ferulic acid is well-known for its antioxidant properties . It is a potent scavenger of free radicals (ROS, reactive oxygen species), which can help to reduce oxidative stress .

Cardioprotective Properties

Ferulic acid has been found to have cardioprotective properties . It has been suggested that ferulic acid-rich food might prevent hypertension .

Anti-Diabetic Properties

Ferulic acid has also been suggested to have anti-diabetic properties . This is due to its ability to reduce oxidative stress, which is often elevated in individuals with diabetes .

Anti-Cancer Properties

Ferulic acid has been studied for its potential anti-cancer properties . It has been suggested that it may have a role in preventing the development of certain types of cancer .

Neuroprotective Properties

Ferulic acid is being screened in preclinical settings to combat various neurological disorders . This suggests that it may have neuroprotective properties .

Food Preservative

Ferulic acid is used as a food additive antioxidant and food preservative . This is due to its ability to scavenge free radicals and reduce oxidative stress .

Mechanism of Action

Target of Action

Phenethyl Ferulate primarily targets cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. 5-LOX, on the other hand, is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

Phenethyl Ferulate exhibits inhibitory activity against COX and 5-LOX. It has been found to inhibit these enzymes with IC50 values of 4.35 μM and 5.75 μM, respectively . By inhibiting these enzymes, Phenethyl Ferulate can reduce the production of inflammatory mediators, thereby mitigating inflammation .

Biochemical Pathways

Phenethyl Ferulate affects several biochemical pathways, particularly those involved in inflammation. It inhibits the nuclear factor kappa-B (NF-κB) , Akt , and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These pathways play key roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .

Result of Action

Phenethyl Ferulate’s action results in a decrease in the production of inflammatory mediators. It has been shown to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) . Additionally, it suppresses the overproduction of inducible nitric oxide synthase (iNOS) and COX-2 . These effects contribute to its anti-inflammatory properties .

properties

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 3-methylcaffeate | |

CAS RN |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

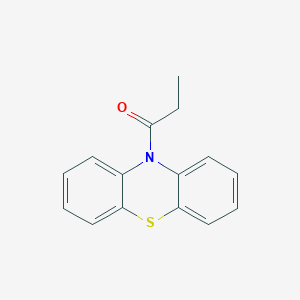

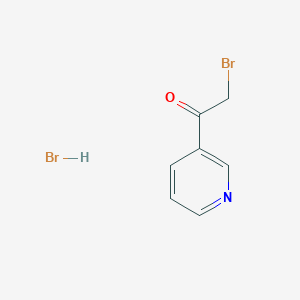

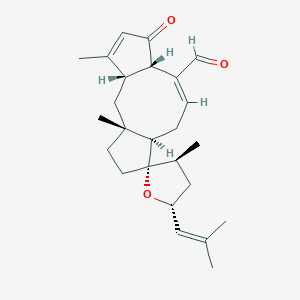

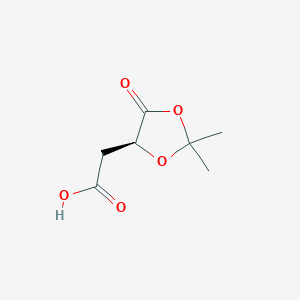

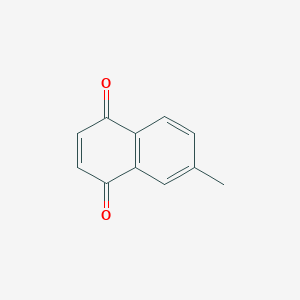

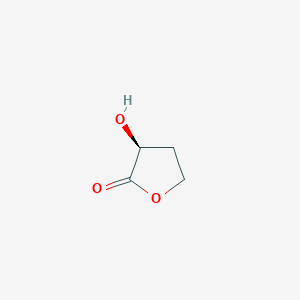

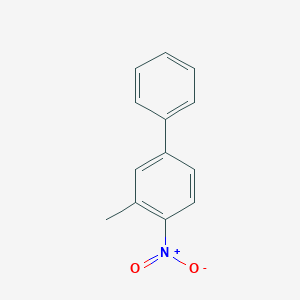

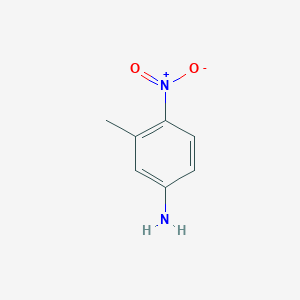

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?

A1: Phenethyl Ferulate exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, Phenethyl Ferulate has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []

Q2: What is the role of Phenethyl Ferulate in modulating apoptosis, and how does this relate to its chemopreventive potential?

A2: Studies indicate that Phenethyl Ferulate can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where Phenethyl Ferulate increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []

Q3: Does Phenethyl Ferulate interact with any specific molecular targets?

A3: While Phenethyl Ferulate exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []

Q4: What structural features of Phenethyl Ferulate contribute to its biological activity?

A4: Research comparing Phenethyl Ferulate with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in Phenethyl Ferulate is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]

Q5: Are there any known sources of Phenethyl Ferulate in nature?

A5: Phenethyl Ferulate has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)